molecular formula C16H17N5 B5568698 2-[3-(1H-imidazol-2-yl)-1-piperidinyl]quinoxaline

2-[3-(1H-imidazol-2-yl)-1-piperidinyl]quinoxaline

Cat. No. B5568698
M. Wt: 279.34 g/mol
InChI Key: RLLNMQBBGBRPJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoxaline derivatives, including those similar to 2-[3-(1H-imidazol-2-yl)-1-piperidinyl]quinoxaline, often involves the reaction of 2-amino-3-chloroquinoxaline with pyridines, leading to the formation of substituted pyridoimidazoquinoxalines which exhibit intense greenish-yellow fluorescence (Tomoda, Saito, & Shiraishi, 1990). Another method involves amino protection, nucleophilic reaction, and deprotection steps, aimed at synthesizing potential anti-malarial agents (Guo, 2011).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives, including imidazoquinoxaline and its analogs, is often characterized by high-affinity ligand properties for various receptors, indicating the importance of the piperazine and imidazole rings in contributing to the compound's bioactivity (Jacobsen et al., 1999).

Chemical Reactions and Properties

Quinoxaline derivatives undergo various chemical reactions, including cycloaddition and amination, to introduce functional groups that significantly affect their chemical properties. For example, the base-induced cycloaddition of ethyl isocyanoacetate to unsymmetrically substituted quinoxalines leads to the formation of substituted imidazoquinoxalines with potential biological activity (Sundaram et al., 2007).

Physical Properties Analysis

The physical properties of quinoxaline derivatives are crucial for their application in various fields. These compounds often exhibit fluorescence, which can be utilized in light-emitting devices and as fluorescent probes for DNA detection. The synthesis and characterization of these compounds, including their optical properties, have been extensively studied (Albrecht et al., 2018).

Chemical Properties Analysis

The chemical properties of 2-[3-(1H-imidazol-2-yl)-1-piperidinyl]quinoxaline derivatives are characterized by their potential as inhibitors and their binding activities to various receptors. These properties are explored through structural modifications and the introduction of different substituents to enhance their biological activities and selectivity (Kim et al., 2011).

Scientific Research Applications

GABAA Receptor Interaction

  • Anticonvulsant and Anxiolytic Activity : Research on imidazo[1,5-a]quinoxaline derivatives, including compounds structurally related to 2-[3-(1H-imidazol-2-yl)-1-piperidinyl]quinoxaline, highlights their interaction with the gamma-aminobutyric acid A (GABAA)/benzodiazepine receptor complex. These compounds exhibit a range of efficacies, from inverse agonists to full agonists, and have demonstrated potential anticonvulsant and anxiolytic activity in animal models. Their pharmacokinetic profiles suggest good oral bioavailability and a reasonable half-life in rats, making them candidates for further exploration as therapeutic agents (Jacobsen et al., 1999).

Synthesis and Structural Analysis

  • I2-Mediated Synthesis : A method for synthesizing benzo[4,5]imidazo[1,2-a]quinoxaline derivatives via an I2-mediated direct sp3 C–H amination reaction has been developed. This approach does not require transition metals, is scalable, and yields high product yields (Chen et al., 2020).
  • Fluorescence Properties : Another study focused on the synthesis of pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxaline from 2-amino-3-chloroquinoxaline and pyridine, leading to compounds that exhibited intense greenish-yellow fluorescence. Such properties could be utilized in the development of fluorescent probes for various applications (Tomoda et al., 1990).

Potential Therapeutic Applications

  • Antitumor Activity : Compounds within the 2-(benzimidazol-2-yl)quinoxaline series, featuring pharmacophore groups like piperazine, piperidine, and morpholine, have shown promising activity against a range of cancer lines. Notably, certain derivatives exhibited selective cytotoxic effects against human lung adenocarcinoma cell lines, suggesting potential as anticancer agents (Mamedov et al., 2022).

Anion Sensing

  • Charge Transfer Fluorescent Responses : Quinoxaline derivatives bearing imidazolium moieties have demonstrated strong binding to anions with unique charge-transfer fluorescent responses, particularly to pyrophosphate and acetate. Such compounds could be explored further for applications in anion sensing technologies (Singh et al., 2007).

Mechanism of Action

A chemical proteomics study indicated that the newly-synthesized compounds still targeted the C522 residue of p97 and retained selectivity among the complicated whole proteome .

Future Directions

The development of new drugs that overcome AMR problems is necessary . In the past, drugs containing heterocyclic nuclei have given high chemotherapeutic values and acted as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . Therefore, “2-[3-(1H-imidazol-2-yl)-1-piperidinyl]quinoxaline” and its derivatives could potentially be explored further in the development of new drugs.

properties

IUPAC Name

2-[3-(1H-imidazol-2-yl)piperidin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c1-2-6-14-13(5-1)19-10-15(20-14)21-9-3-4-12(11-21)16-17-7-8-18-16/h1-2,5-8,10,12H,3-4,9,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLNMQBBGBRPJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)C4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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